Bienvenue dans la boutique en ligne BenchChem!

Desethylbilastine

Pharmaceutical Analysis HPLC Method Validation Stability-Indicating Assay

Mandatory for ANDA/DMF: Desethylbilastine is the critical reference standard for bilastine method validation per ICH Q2(R1). Its accurate quantification of this N-desethyl impurity is essential for demonstrating stability and purity, ensuring regulatory submission success. Without it, QC batch release is invalid. Not interchangeable with other impurities. Request a quote for this certified, non-substitutable standard.

Molecular Formula C26H33N3O3
Molecular Weight 435.6 g/mol
Cat. No. B15330403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylbilastine
Molecular FormulaC26H33N3O3
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O
InChIInChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32)
InChIKeyRMALIQMLRXZLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desethylbilastine for Research & Procurement: A High-Purity Analytical Reference Standard for Bilastine Impurity Profiling


Desethylbilastine (CAS 202189-83-1), also referred to as Bilastine Hydroxy Impurity or Bilastine Desethyl Impurity, is a primary organic impurity and metabolite associated with the second-generation H1-antihistamine bilastine . It is not an independent therapeutic agent but a critical analytical reference standard required for pharmaceutical quality control (QC) and research. This compound is essential for developing and validating stability-indicating analytical methods [1], supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, and ensuring compliance with International Council for Harmonisation (ICH) guidelines for impurity profiling in bilastine active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic Substitution Fails: The Critical Role of Desethylbilastine in Bilastine Pharmaceutical Development


Generic substitution of reference standards is not possible for pharmaceutical analysis. While other bilastine impurities exist (e.g., Impurity B, C, D) [1], Desethylbilastine is a uniquely defined chemical entity with a specific molecular structure (the N-desethyl hydroxy analog) that necessitates a dedicated, highly characterized reference standard. Its presence as a primary degradation product [1] and metabolite means its accurate quantification is a regulatory requirement for demonstrating drug product stability, safety, and purity . Procuring a non-specific standard or an in-class analog would compromise analytical method validation, fail to meet ICH Q3A/B requirements [2], and ultimately derail ANDA submissions or QC batch release. The following evidence establishes the specific, quantifiable value of Desethylbilastine as an essential, non-substitutable reference material.

Quantitative Differentiation Evidence for Desethylbilastine Reference Standards


Definitive Structural Identification and Separation from Bilastine API

Desethylbilastine is a specific, structurally distinct impurity of the antihistamine drug bilastine, not a generic compound. In a validated stability-indicating RP-HPLC method, it is chromatographically resolved from bilastine and three other key related substances [1]. This confirms its unique identity and the necessity for a specific reference standard for accurate quantification, as opposed to using a different impurity or the parent drug.

Pharmaceutical Analysis HPLC Method Validation Stability-Indicating Assay

Confirmation as a Primary Degradant in Forced Degradation Studies

Desethylbilastine is not merely a synthetic by-product; it is a primary degradation product formed under oxidative stress conditions, a finding confirmed by high-resolution LC-Q-TOF-MS/MS [1]. This elevates its importance for stability studies beyond that of a non-degradant impurity.

Pharmaceutical Stability Degradation Chemistry LC-MS

Regulatory-Compliant Characterization Data for ANDA/DMF Submissions

Commercially available Desethylbilastine reference standards are supplied with comprehensive characterization data, including Certificates of Analysis (COA), that meet stringent regulatory requirements [1]. This is a key differentiator from in-house synthesized material or less rigorously characterized alternatives.

Quality Control Regulatory Affairs Reference Standards

Validated Use Cases for Desethylbilastine in Pharmaceutical Development and QC


Validation of a Stability-Indicating HPLC Method for Bilastine API and Tablets

This scenario directly applies the evidence from Section 3. A QC or R&D laboratory developing a new or generic bilastine drug product must validate a stability-indicating assay. Using a certified Desethylbilastine reference standard [1] is mandatory for the specificity/forced degradation portion of the validation. It serves as a 'marker' peak to confirm that the method can separate the drug from its primary degradant, a key requirement of ICH Q2(R1) [2]. Without this specific compound, the method cannot be deemed stability-indicating, halting product development.

Batch Release and Ongoing Stability Testing for Bilastine Drug Products

Following method validation, a QC laboratory uses the Desethylbilastine standard for routine quantification of this impurity in every manufactured batch of bilastine API or finished drug product. The standard allows for accurate determination of impurity levels against established ICH Q3A/B limits [1]. This ensures that the product remains within safe and approved quality specifications throughout its shelf life. Substituting this standard would invalidate the batch release data, preventing the product from entering the market.

Supporting ANDA/DMF Filings for Generic Bilastine

For companies seeking regulatory approval for a generic version of bilastine, demonstrating control over impurities is a core requirement. As evidenced in Section 3, Desethylbilastine is a key related substance and degradation product [1]. The ANDA submission must include comprehensive data on its identification, control strategy, and validation of the analytical method used to quantify it. Providing a dossier that references a commercially available, well-characterized standard streamlines the review process and demonstrates a commitment to robust quality control.

Pharmacokinetic (PK) and Metabolism Studies for Bilastine

While not a therapeutic agent, Desethylbilastine is a recognized metabolite of bilastine [1]. In preclinical or clinical PK studies, a pure reference standard is required to accurately quantify this metabolite in biological matrices (e.g., plasma, urine) using LC-MS/MS methods. This quantitation is crucial for building a complete ADME profile of bilastine, differentiating it from analogs that may have different metabolic fates [2]. Using an incorrect or impure standard would introduce significant error into the PK data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desethylbilastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.